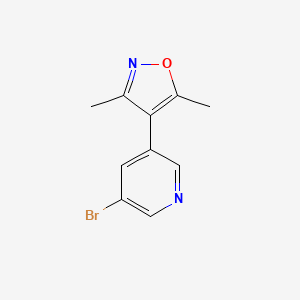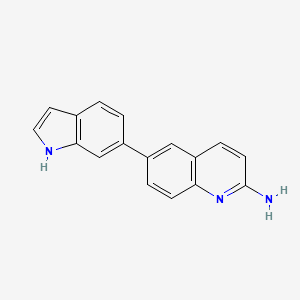![molecular formula C14H20N2O4 B8642162 benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate CAS No. 875549-00-1](/img/structure/B8642162.png)
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate
Descripción general
Descripción
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a methoxy(methyl)amino group, and a dimethyl-2-oxoethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in formic acid at temperatures ranging from 70-80°C to yield N-benzyl-N-methyl ethanolamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Mecanismo De Acción
The mechanism of action of benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar structure, used in the synthesis of amphetamines.
Benzimidazole: A heterocyclic compound with various biological activities.
Uniqueness
benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
875549-00-1 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
benzyl N-[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,12(17)16(3)19-4)15-13(18)20-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,18) |
Clave InChI |
JVAALBZNQQDXGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)












